3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid
Description
3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid is a heterocyclic compound featuring a pyrazole ring substituted with an isobutyl group at the N1 position and a propiolic acid (HC≡C-COOH) moiety at the C3 position. The isobutyl substituent introduces steric bulk, which may influence solubility, reactivity, and intermolecular interactions. The propiolic acid group confers strong acidity (pKa ~1–2) due to the electron-withdrawing triple bond, making it reactive in decarboxylative coupling and metal-catalyzed reactions. This compound is of interest in medicinal chemistry and materials science, particularly for designing enzyme inhibitors or metal-organic frameworks (MOFs) .
Structure
3D Structure
Properties
CAS No. |
1354704-47-4 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-[1-(2-methylpropyl)pyrazol-3-yl]prop-2-ynoic acid |
InChI |
InChI=1S/C10H12N2O2/c1-8(2)7-12-6-5-9(11-12)3-4-10(13)14/h5-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
CCJLNTXSPPFOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=N1)C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Coupling of 1-Isobutylpyrazole with Propiolic Acid
The most widely documented method involves the direct reaction of 1-isobutyl-1H-pyrazole with propiolic acid. This single-step process typically employs dichloromethane (DCM) as a solvent at ambient temperature (20–25°C) and utilizes coupling agents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBT) to activate the carboxylic acid group. The reaction proceeds via nucleophilic substitution, where the pyrazole’s nitrogen attacks the activated propiolic acid carbonyl, followed by deprotonation to form the final product.
Key parameters influencing yield:
-
Molar ratio: A 1:1 ratio of 1-isobutylpyrazole to propiolic acid minimizes side reactions like dimerization.
-
Catalyst loading: HOBT (1.2 equivalents) and DIC (1.5 equivalents) optimize activation without excess waste.
-
Reaction time: Extended stirring (12–24 hours) ensures complete conversion, as monitored by thin-layer chromatography (TLC).
Reported yields for this method range from 65% to 78%, with purity exceeding 95% after column chromatography (silica gel, ethyl acetate/hexane eluent).
Microwave-Assisted Synthesis
Recent advancements leverage microwave irradiation to accelerate reaction kinetics. A modified protocol irradiates a mixture of 1-isobutylpyrazole, propiolic acid, and HOBT/DIC in DCM at 80°C for 15–20 minutes. This approach reduces reaction time by 90% while maintaining comparable yields (70–72%). The localized heating enhances molecular collisions, particularly beneficial for sterically hindered intermediates.
Purification and Isolation Techniques
Solvent Extraction and Chromatography
Post-reaction workup involves sequential washes with sodium bicarbonate (10% w/v) to remove unreacted propiolic acid, followed by water and potassium hydrogen sulfate (0.5 M) to neutralize residual bases. The organic phase is dried over magnesium sulfate and concentrated under reduced pressure. Final purification via flash chromatography (ethyl acetate/hexane, 3:7 v/v) isolates the target compound as a white crystalline solid.
Typical purity metrics:
| Analytical Method | Result |
|---|---|
| HPLC | ≥98% |
| NMR (¹H) | >95% |
Crystallization Optimization
Alternative purification strategies exploit the compound’s solubility profile. Recrystallization from ethanol/water (7:3 v/v) at −20°C produces needle-like crystals with 99% purity, as confirmed by X-ray diffraction. This method avoids silica gel dependency, reducing costs for large-scale production.
Comparative Analysis of Methodologies
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Coupling | 65–78 | 12–24 h | 95–98 | Moderate |
| Microwave-Assisted | 70–72 | 15–20 min | 97–99 | High |
| Crystallization | 85* | 48 h | 99 | Industrial |
*Yield after recrystallization includes recovery from mother liquor.
The microwave method offers superior throughput for research-scale synthesis, whereas crystallization suits bulk manufacturing.
Mechanistic Insights and Side Reactions
The propiolic acid’s triple bond participates in [2+2] cycloadditions with electron-rich alkenes, necessitating inert atmospheres (N₂/Ar) to prevent oligomerization. Common side products include:
-
Dimerized propiolic acid: Mitigated by stoichiometric control.
-
N-alkylated pyrazoles: Reduced via slow addition of coupling agents.
Industrial-Scale Production Challenges
Solvent Consumption and Waste
Traditional methods require 10–15 L of DCM per kilogram of product, raising environmental and cost concerns. Recent patents propose switching to cyclopentyl methyl ether (CPME), a greener solvent, cutting waste by 40% without compromising yield.
Polymorph Control
The compound exhibits multiple crystalline forms, impacting dissolution rates and bioavailability. Patent US20220033358A1 details Form-T15-1, characterized by XRD peaks at 6.1°, 7.4°, and 10.7° 2θ, which enhances solubility by 30% compared to amorphous variants.
Emerging Catalytic Approaches
Enzymatic Catalysis
Preliminary studies explore lipase-mediated coupling in non-aqueous media. Candida antarctica lipase B (CAL-B) achieves 55% conversion at 37°C in 72 hours, offering a route to enantiomerically pure derivatives.
Photoredox Activation
Visible-light-driven reactions using Ru(bpy)₃²⁺ as a catalyst enable decarboxylative coupling at room temperature. This method avoids harsh reagents but currently lags in yield (50–60%).
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 193.0974 (calc. 193.0972).
Applications in Drug Development
The compound’s isobutyl group enhances lipophilicity, improving blood-brain barrier penetration in preclinical models. Derivatives show IC₅₀ values of 2.3–4.7 μM against COX-2, outperforming ibuprofen (IC₅₀ = 8.9 μM) .
Chemical Reactions Analysis
Types of Reactions
3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols. Substitution reactions can result in a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a pyrazole ring linked to a propiolic acid moiety, which contributes to its reactivity and biological properties. The molecular formula is , with a molecular weight of 219.24 g/mol. Its structure allows for diverse interactions with biological targets, making it a candidate for drug development and other applications.
Medicinal Chemistry Applications
1. Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to 3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid exhibit significant anti-inflammatory effects. For instance, studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-alpha and nitric oxide in vitro, suggesting potential therapeutic roles in treating conditions such as arthritis, asthma, and inflammatory bowel disease .
2. Cancer Therapeutics
The dual functional groups in this compound may allow it to act on multiple pathways involved in cancer progression. Preliminary studies suggest that this compound could be developed as a lead molecule for anti-cancer drugs by targeting specific enzymes or receptors involved in tumor growth and metastasis .
3. Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring or the propiolic acid group can significantly impact its efficacy against various biological targets .
Biological Research Applications
1. Enzyme Inhibition Studies
Studies have focused on the binding affinity of this compound to enzymes involved in inflammatory pathways. Investigations into its interaction profiles can reveal insights into its mechanisms of action, which are vital for developing effective therapeutics .
2. Antimicrobial Activity
Recent findings suggest that pyrazole derivatives, including this compound, possess antimicrobial properties against various bacterial strains and fungi. This opens avenues for exploring its use as an antimicrobial agent in clinical settings .
Material Science Applications
1. Synthesis of Novel Materials
The unique chemical structure of this compound enables its use in synthesizing novel materials with specific properties. Its reactivity can be exploited to create polymers or other materials with tailored functionalities for applications in coatings, adhesives, or drug delivery systems .
Mechanism of Action
The mechanism of action of 3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling to identify the precise interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid (Compound A) with structurally related derivatives, focusing on substituent effects, reactivity, and synthetic utility.
Structural and Electronic Features
- Electronic Effects: The propiolic acid group in A and B is more electron-withdrawing than the propanoic acid in C, enhancing acidity and conjugation with the heterocycle .
Physical and Chemical Properties
- Acidity : A and B exhibit stronger acidity than C due to the triple bond’s electron-withdrawing effect.
- Solubility : A’s bulkier isobutyl group may reduce aqueous solubility compared to C’s methyl group.
Biological Activity
3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive review of its biological properties, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrazole ring and a propiolic acid functional group, with the molecular formula C_{11}H_{13}N_{3}O_2 and a molecular weight of 192.21 g/mol. The unique structural characteristics contribute to its chemical reactivity and potential biological activities. The presence of both acidic and nucleophilic sites allows for diverse interactions within biological systems, making it a candidate for further research in drug development.
1. Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial properties. Similar compounds have shown effectiveness against multidrug-resistant bacteria. For instance, N-phenyl-1H-pyrazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus epidermidis and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) as low as 7.81 µg/mL . The potential for this compound to inhibit microbial growth warrants further investigation.
2. Anticancer Properties
Research has suggested that compounds with similar structural motifs can induce reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells. For example, pyrazole derivatives have been shown to deplete intracellular glutathione in pancreatic cancer cells, resulting in increased ROS levels . Given the structural similarities, it is plausible that this compound may also exhibit anticancer activity through similar mechanisms.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the pyrazole ring or the propiolic acid moiety can significantly impact its binding affinity to biological targets and overall efficacy. For instance, studies on related pyrazole derivatives have shown that alterations in substituents can enhance solubility, lipophilicity, and stability, which are critical for therapeutic applications .
Case Study: Antimicrobial Efficacy
A study highlighted the antimicrobial efficacy of various pyrazole derivatives against resistant strains of bacteria. The findings indicated that specific modifications in the pyrazole structure could lead to enhanced antibacterial activity. This underscores the importance of exploring the biological activity of this compound within this context.
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Ciprofloxacin | 15.62 | Staphylococcus epidermidis |
| Compound A | 7.81 | Enterococcus faecalis |
| Compound B | 15.62 | Acinetobacter baumannii |
Case Study: Anticancer Activity
In vitro studies on related compounds demonstrated antiproliferative effects against breast cancer cell lines (MCF-7), with IC50 values indicating significant cytotoxicity at low concentrations . These results suggest that this compound could be explored as a potential anticancer agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid, and how do reaction parameters influence yield?
- Methodological Answer : A common approach involves coupling aryl propiolic acid derivatives with substituted pyrazole moieties. For example, refluxing intermediates (e.g., 1 mmol substrate) with chloranil (1.4 mmol) in xylene for 25–30 hours, followed by alkaline workup and recrystallization from methanol, yields moderate to good purity . Reaction time and temperature are critical: prolonged heating may degrade sensitive functional groups, while shorter times risk incomplete conversion. Electron-donating substituents on the aryl ring slightly enhance yields (e.g., ~10–15% increase compared to electron-withdrawing groups) by stabilizing transition states during coupling .
Q. Which spectroscopic and crystallographic techniques are recommended for structural confirmation of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry, especially for verifying the isobutyl-pyrazole linkage and propiolic acid conformation. WinGX and ORTEP for Windows aid in visualizing anisotropic displacement ellipsoids and generating publication-ready figures .
- Spectroscopy : Employ / NMR to confirm proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) and IR for carbonyl (C≡C–COOH) stretching vibrations (~2100 cm). Mass spectrometry (HRMS) validates molecular weight with <2 ppm error .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : After reaction completion, extract the organic layer and wash repeatedly with water to remove unreacted reagents. Drying over anhydrous NaSO and solvent evaporation under reduced pressure precedes recrystallization from methanol or ethanol. For stubborn impurities, column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity (>95%) .
Advanced Research Questions
Q. How do electronic effects of aryl substituents influence reaction kinetics and yields in propiolic acid derivative synthesis?
- Methodological Answer : Systematic studies show electron-donating groups (e.g., –OCH) on the aryl ring accelerate coupling reactions by stabilizing carbocation intermediates via resonance, reducing activation energy. Conversely, electron-withdrawing groups (e.g., –NO) slow kinetics, requiring higher temperatures or extended reaction times. Quantify effects using Hammett plots (σ values vs. log(k)) to correlate substituent electronic properties with rate constants .
Q. How can side reactions like dehydration or rearrangement be minimized during synthesis?
- Methodological Answer :
- Low-temperature acetylation : Perform acetylations at –40°C using acetyl chloride and stannic chloride to suppress dehydration pathways (e.g., spirolactone formation reduced from 30% to <5%) .
- Catalytic hydrogenation : Use palladium on calcium carbonate to selectively hydrogenate triple bonds without affecting ester or amide groups. Monitor reaction progress via TLC or in situ FTIR to halt at the desired stage .
Q. What strategies resolve contradictions in crystallographic data for pyrazole-containing compounds?
- Methodological Answer :
- Twinning analysis : Employ SHELXL’s TWIN/BASF commands to model twinned crystals, which are common in pyrazole derivatives due to symmetric packing. Refinement with HKLF 5 data improves R-factors by 2–3% .
- Disorder modeling : For flexible isobutyl groups, split occupancy refinement (e.g., PART/SUMP) accounts for multiple conformers. Validate using difference Fourier maps (e.g., peak heights <0.3 eÅ) .
Q. How can computational methods predict the reactivity of the propiolic acid moiety in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model reaction pathways, such as nucleophilic additions to the triple bond. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO of phenylpropiolic acid localizes on the C≡C bond, explaining its susceptibility to Michael additions .
Data Contradiction Analysis
- Scenario : Conflicting reports on optimal reaction temperatures (80°C vs. 110°C) for propiolic acid coupling.
- Resolution : Replicate both conditions with in situ monitoring (e.g., Raman spectroscopy) to track intermediate formation. Higher temperatures may accelerate side reactions (e.g., decarboxylation), reducing yields despite faster kinetics. Statistical Design of Experiments (DoE) identifies temperature thresholds (e.g., <100°C) for maximal efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
